Product packaging for 3-Amino-n-(2,5-dimethoxyphenyl)benzamide(Cat. No.:CAS No. 81882-65-7)

3-Amino-n-(2,5-dimethoxyphenyl)benzamide

货号: B1266975
CAS 编号: 81882-65-7
分子量: 272.3 g/mol
InChI 键: ZUVUHPAILILVHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextualization within Modern Chemical Research Disciplines

In modern chemical research, molecules like 3-Amino-N-(2,5-dimethoxyphenyl)benzamide serve as valuable building blocks in the synthesis of more complex chemical entities. Its classification as an organic building block with aryl, amide, and ether functionalities underscores its utility in constructing a diverse array of target molecules. tandfonline.com The presence of an amino group provides a reactive handle for further chemical transformations, allowing for the creation of libraries of related compounds for screening in various assays.

Rationale for Investigation within Organic and Medicinal Chemistry Frameworks

The rationale for investigating novel substituted benzamides such as this compound in organic and medicinal chemistry is multifaceted. The primary driver is the quest for new therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Substituted benzamides have a well-established history of diverse pharmacological activities, acting as, for example, anticancer, antimicrobial, and anticonvulsant agents. nih.govresearchgate.netgoogle.com The specific arrangement of the amino and dimethoxy groups on this compound could lead to novel interactions with biological targets. For instance, the presence of methoxy (B1213986) groups can influence a compound's lipophilicity and metabolic stability, which are critical parameters in drug design. nih.gov

Overview of Potential Research Trajectories for Substituted Benzamide (B126) Derivatives

The research trajectories for substituted benzamide derivatives are broad and continue to expand. A significant area of focus is in oncology, where benzamide-based compounds have been developed as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.govresearchgate.netbpsbioscience.com For example, 3-aminobenzamide (B1265367) is a known PARP inhibitor. wikipedia.orgselleckchem.com

Another promising avenue is in the development of new antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for new classes of drugs, and substituted benzamides have shown potential in this area. nih.gov Furthermore, the neuropharmacological properties of benzamides are well-documented, with some derivatives acting as dopamine (B1211576) receptor antagonists for the treatment of various neurological and psychiatric disorders. sigmaaldrich.com The structural features of this compound make it a candidate for investigation along these established and emerging research paths.

Chemical and Physical Properties

PropertyValue
CAS Number 81882-65-7
Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
IUPAC Name This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O3 B1266975 3-Amino-n-(2,5-dimethoxyphenyl)benzamide CAS No. 81882-65-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-amino-N-(2,5-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-12-6-7-14(20-2)13(9-12)17-15(18)10-4-3-5-11(16)8-10/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVUHPAILILVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002282
Record name 3-Amino-N-(2,5-dimethoxyphenyl)benzene-1-carboximidic acid
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Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81882-65-7
Record name 3-Amino-N-(2,5-dimethoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81882-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzanilide,5'-dimethoxy-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-N-(2,5-dimethoxyphenyl)benzene-1-carboximidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID101002282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Amino N 2,5 Dimethoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide is expected to display distinct signals corresponding to each unique proton environment. The spectrum would feature signals for the amide proton (N-H), the aromatic protons on both the 3-aminobenzoyl and 2,5-dimethoxyphenyl rings, the primary amine protons (-NH₂), and the methoxy (B1213986) group protons (-OCH₃). The integration of these signals would correspond to the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Expected ¹H NMR Signal Assignments:

Amide Proton (N-H): A singlet is expected in the downfield region (typically δ 9.0-10.0 ppm), the chemical shift of which can be sensitive to solvent and concentration.

Aromatic Protons: The seven aromatic protons would appear in the range of δ 6.5-8.0 ppm. The protons on the 2,5-dimethoxyphenyl ring and the 3-aminobenzoyl ring would show characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons.

Amine Protons (-NH₂): A broad singlet corresponding to two protons is anticipated, typically in the range of δ 3.5-5.0 ppm.

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to three protons, are expected for the two methoxy groups at different positions on the phenyl ring, likely appearing around δ 3.7-3.9 ppm.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.5 Singlet 1H Amide N-H
~7.8-6.5 Multiplets 7H Ar-H
~4.0 Broad Singlet 2H Amino -NH₂
~3.85 Singlet 3H Methoxy -OCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a total of 15 distinct signals would be expected, corresponding to the 15 carbon atoms in its asymmetric structure. The carbonyl carbon of the amide group would appear significantly downfield.

Expected ¹³C NMR Signal Assignments:

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at the lowest field, typically in the δ 165-170 ppm range.

Aromatic Carbons: The twelve aromatic carbons would produce signals between δ 100-160 ppm. Carbons attached to oxygen (methoxy groups) and nitrogen (amino group) would be shifted to lower and higher fields, respectively, based on their electronic environments.

Methoxy Carbons (-OCH₃): Two signals for the methoxy carbons are expected in the upfield region, typically around δ 55-60 ppm.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~167 Amide C=O
~155-105 Aromatic C, C-N, C-O
~56 Methoxy -OCH₃

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be instrumental in assigning the positions of protons within each aromatic ring by showing which protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated aromatic and methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary (non-protonated) carbons. For instance, it would show a correlation between the amide N-H proton and the carbonyl carbon, as well as with carbons on both aromatic rings, thereby confirming the link between the 3-aminobenzoyl and the 2,5-dimethoxyphenyl moieties.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450-3300 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
~3300 N-H Stretch Secondary Amide (N-H)
3100-3000 C-H Stretch Aromatic
1680-1650 C=O Stretch (Amide I band) Amide
1620-1580 N-H Bend Amine/Amide
1600-1450 C=C Stretch Aromatic Ring
1250-1200 C-O Stretch (asymmetric) Aryl Ether (-OCH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions in the UV region arising from π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl, amino, and methoxy groups. The presence of multiple chromophores and auxochromes (the amino and methoxy groups) would likely result in strong absorption bands, with expected maxima (λmax) between 200 and 400 nm. The exact position and intensity of these bands would be dependent on the solvent used.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. For this compound (molecular formula: C₁₅H₁₆N₂O₃), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak and characteristic fragment ions.

The expected molecular weight is approximately 272.30 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 272 or 273, respectively. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 3-aminobenzoyl cation and the 2,5-dimethoxyaniline radical cation or related fragments.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio) Possible Ion Structure
272 Molecular Ion [C₁₅H₁₆N₂O₃]⁺
153 [C₈H₉NO₂]⁺ (2,5-dimethoxyanilinium ion)

Definitive Solid-State Structure of this compound Remains Undetermined by X-ray Crystallography

A definitive, experimentally determined solid-state structure for the chemical compound this compound through single-crystal X-ray crystallography is not publicly available in surveyed scientific literature and crystallographic databases. While X-ray crystallography stands as the principal method for unambiguously determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions, no such analysis has been reported for this specific molecule.

Structural elucidation is fundamental to understanding a compound's physicochemical properties and its interactions at a molecular level. For benzamide (B126) derivatives, X-ray crystallography reveals key structural features such as the planarity of the amide group, the dihedral angles between the aromatic rings, and the nature of intermolecular forces, which often include hydrogen bonding and π–π stacking interactions. These features govern the crystal packing and influence properties like solubility and melting point.

In related benzamide structures that have been analyzed, the amide linkage (–CONH–) typically forms strong intermolecular hydrogen bonds, often leading to the formation of chains or dimers within the crystal lattice. For instance, studies on positional isomers and other derivatives show that N–H···O hydrogen bonds are a common and dominant feature in the crystal packing of benzamides. The presence of an amino group (–NH2) and methoxy groups (–OCH3) on the this compound molecule provides additional sites for potential hydrogen bonding, suggesting that its crystal structure would likely feature a complex and stable three-dimensional network.

However, without a successful single-crystal X-ray diffraction experiment and subsequent structure refinement, any description of the solid-state conformation, molecular packing, and specific intermolecular interactions of this compound remains speculative. The precise torsion angles defining the molecule's shape and the exact geometry of its hydrogen bonding network can only be confirmed through this definitive analytical technique.

Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is required to provide the foundational crystallographic data for this compound.

Computational Chemistry and Molecular Modeling Studies of 3 Amino N 2,5 Dimethoxyphenyl Benzamide and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. DFT methods are employed to investigate the electronic structure and conformational energetics of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide, providing a foundational understanding of its chemical reactivity and preferred spatial arrangement.

The electronic structure of a molecule dictates its reactivity and its ability to interact with other molecules. DFT calculations are utilized to determine key electronic properties of this compound.

Key Electronic Properties:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding non-covalent interactions with biological macromolecules. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amino and amide groups are anticipated to be areas of positive potential.

Table 1: Calculated Electronic Properties of a Benzamide (B126) Analogue

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV

Note: The data in this table is illustrative and based on typical values for similar aromatic amide compounds.

The three-dimensional structure of a molecule is not rigid; it can adopt various conformations due to the rotation of single bonds. Conformational analysis is essential for identifying the most stable, low-energy conformations of this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity.

By docking this compound against a library of known protein structures, it is possible to identify potential binding sites. The selection of target proteins is often guided by the known biological activities of structurally similar compounds. For instance, various benzamide derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and topoisomerases. nih.govresearchgate.net

Once a putative binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions are crucial for the stability of the ligand-protein complex.

Types of Intermolecular Interactions:

Hydrogen Bonds: The amino and amide groups of this compound can act as hydrogen bond donors, while the oxygen atoms of the methoxy (B1213986) and carbonyl groups can act as hydrogen bond acceptors. These interactions with specific amino acid residues in the binding pocket are often critical for high-affinity binding.

Hydrophobic Interactions: The phenyl rings of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

π-π Stacking: The aromatic rings can also participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Table 2: Illustrative Docking Results of a Benzamide Analogue with a Putative Target

ParameterValue
Binding Energy-8.5 kcal/mol
Interacting ResiduesTYR 385, ARG 120, SER 530
Key InteractionsHydrogen bond with SER 530, π-π stacking with TYR 385

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion.

Key Insights from MD Simulations:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the binding pose can be assessed. A stable RMSD suggests that the ligand remains securely bound in the active site.

Conformational Flexibility: MD simulations can reveal how the ligand and protein adapt their conformations to optimize their interactions.

Interaction Persistence: The persistence of key intermolecular interactions, such as hydrogen bonds, observed in the docking pose can be evaluated throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com This approach is instrumental in drug design for predicting the activity of new compounds and optimizing lead candidates. archivepp.com For benzamide derivatives, QSAR studies have been pivotal in understanding the structural features crucial for their biological effects.

Selection and Calculation of Molecular DescriptorsThe foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties.47.94.85For analogues of this compound, a wide array of descriptors are calculated to capture the diverse physicochemical characteristics that could influence their biological activity. These descriptors are typically categorized as follows:

Constitutional (1D): These describe the basic molecular composition, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe properties like molecular connectivity, shape, and branching.

Geometrical (3D): These descriptors require the 3D coordinates of the atoms and include information about the molecule's size and shape, such as molecular volume and surface area. nih.gov

Physicochemical: This category includes properties like logP (lipophilicity), molar refractivity (polarizability), and hydrogen bond donors/acceptors.

Electronic: These descriptors quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

The selection of relevant descriptors is a critical step to avoid overfitting and to build a meaningful model. igi-global.com Typically, descriptors with high inter-correlation are removed, and statistical techniques are employed to select a subset of descriptors that have the most significant correlation with the biological activity. igi-global.comresearchgate.net

Table 1: Types of Molecular Descriptors in QSAR Studies

Descriptor Category Description Examples
Constitutional (1D) Based on molecular formula and atom counts. Molecular Weight, Number of Atoms, Number of Rings
Topological (2D) Derived from the 2D graph representation of the molecule. Wiener Index, Kier & Hall Connectivity Indices, Kappa Shape Indices
Geometrical (3D) Based on the 3D structure of the molecule. Molecular Volume, Surface Area, Common Overlap Steric Volume nih.gov
Physicochemical Relate to physical and chemical properties. LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polarizability
Electronic Describe the electronic environment of the molecule. Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies

Development and Validation of Predictive ModelsOnce descriptors are selected, a mathematical model is developed to correlate them with the biological activity of the compounds. The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on new, unseen data.igi-global.comVarious statistical methods can be employed, with Partial Least Squares (PLS) being a common technique for handling datasets with many, potentially correlated, descriptors.archivepp.com

The development of a QSAR model is an iterative process focused on achieving a model with high statistical quality and strong external predictive power. nih.gov Validation is a crucial step to ensure the model is robust, reliable, and not a result of chance correlation. researchgate.net Both internal and external validation techniques are applied.

Internal Validation: This is often performed using cross-validation, such as the leave-one-out (LOO) method. In LOO, a model is built using all but one compound from the training set, and the activity of the excluded compound is predicted. This process is repeated for every compound in the training set. uniroma1.it

External Validation: The model's predictive capability is tested on the external test set, which was not used during model development. nih.gov

Y-Randomization: This test involves randomly shuffling the biological activity data and rebuilding the QSAR model. A significant drop in the model's statistical quality indicates that the original model was not based on a chance correlation. uniroma1.it

Several statistical parameters are used to assess the quality and predictive ability of the developed QSAR models. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model for the training set. > 0.6
q² or R²cv (Cross-validated R²) Measures the internal predictive ability of the model. > 0.5 uniroma1.it
R²pred (Predictive R²) Measures the predictive power of the model for the external test set. > 0.6 uniroma1.it
RMSE (Root Mean Square Error) Indicates the deviation between predicted and actual values. As low as possible
F-statistic A measure of the statistical significance of the model. High value

For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors reported a model with an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85, indicating a statistically significant and predictive model. researchgate.net

Application in Guiding Analog DesignThe ultimate goal of QSAR modeling is to guide the design of new, more potent analogues.archivepp.comThe developed models provide valuable insights into the structure-activity relationships, highlighting which molecular properties and structural features are critical for biological activity.researchgate.netFor example, a QSAR model might reveal that increased hydrophobicity in a specific region of the molecule enhances its inhibitory activity.researchgate.net

This information allows medicinal chemists to make targeted modifications to the lead structure, such as this compound. By focusing on descriptors that the model identifies as important, chemists can rationally design new analogues with a higher probability of improved activity, thereby saving time and resources in the drug discovery process. archivepp.com

Integration of Machine Learning and Artificial Intelligence in Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) have revolutionized computational drug design, offering powerful tools to accelerate the discovery of novel molecules. nih.govmdpi.com These technologies are increasingly integrated into the design process for compounds like this compound and its analogues. researchgate.net

AI and ML can be applied at nearly every stage of the drug design pipeline:

Enhanced QSAR: Machine learning algorithms, such as neural networks and support vector machines, can capture complex, non-linear relationships between molecular descriptors and biological activity, often leading to more accurate predictive models than traditional statistical methods. researchgate.net

Virtual Screening: AI can rapidly screen vast virtual libraries containing millions or even billions of compounds to identify potential hits with desired activity and ADMET profiles, significantly speeding up the initial discovery phase. actascientific.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch. actascientific.comgithub.com These models are trained on large datasets of known molecules and can learn the underlying rules of chemical structure and "druglikeness" to generate novel compounds optimized for specific properties, such as high binding affinity to a target and favorable ADMET characteristics. technative.ionih.gov

Property Prediction: Deep learning models have shown remarkable accuracy in predicting a wide range of molecular properties, from quantum mechanical energies to ADMET profiles. researchgate.netnih.gov For instance, the Pangu Drug Molecule Model was trained on 1.7 billion chemical compounds to predict physicochemical properties and score molecules for their "druglikeness". technative.io

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives: A Review of Available Research

Despite extensive searches of scientific literature and chemical databases, detailed public information regarding the structure-activity relationship (SAR) of this compound and its derivatives is not available. As a result, a comprehensive article based on the provided outline cannot be generated at this time.

Scientific research on the biological activities and medicinal chemistry applications of specific chemical compounds is often highly specialized and may not always be present in publicly accessible domains. The investigation into a compound's SAR is a meticulous process that involves the synthesis and biological evaluation of numerous analogues to understand how specific structural features influence its activity. This type of research is frequently published in peer-reviewed journals.

The absence of such publications for this compound suggests that either dedicated SAR studies for this compound have not been conducted, have not been published, or are part of proprietary research not available to the public.

Therefore, the following sections of the requested article outline cannot be populated with the specific, scientifically accurate, and detailed research findings required:

Structure Activity Relationship Sar Investigations of 3 Amino N 2,5 Dimethoxyphenyl Benzamide Derivatives

Establishment of Qualitative and Quantitative SAR Insights

Without primary research data on the systematic design, synthesis, and biological testing of a series of analogues of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide, it is impossible to create data tables, detail research findings, or provide an authoritative analysis of its structure-activity relationships.

Future Research Directions and Advanced Methodological Perspectives for Benzamide Scaffolds

Development of Novel Synthetic Methodologies for Enhanced Diversity

The exploration of novel synthetic methodologies is crucial for expanding the chemical space accessible for benzamide-based drug discovery. Traditional methods for amide bond formation, while reliable, can sometimes be limited in their substrate scope and reaction conditions. researchgate.net Modern organic synthesis is increasingly focused on the development of more efficient, sustainable, and diversity-oriented approaches.

One promising area is the use of metal-catalyzed cross-coupling reactions to construct the benzamide (B126) core. These methods offer the potential for milder reaction conditions and greater functional group tolerance, allowing for the incorporation of a wider array of substituents. acs.org For instance, palladium-catalyzed carbonylation reactions have been employed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, demonstrating the power of this approach in building complex heterocyclic systems. mdpi.com

Diversity-oriented synthesis (DOS) is another powerful strategy for generating libraries of structurally diverse benzamide analogues. nih.govnih.gov DOS aims to create a collection of molecules that cover a broad region of chemical space, increasing the probability of identifying compounds with novel biological activities. nih.govnih.gov This can be achieved through the use of common starting materials that are divergently elaborated into a variety of complex scaffolds. nih.gov An example of this approach is the synthesis of bengamide analogues, a class of marine natural products with antitumor activity, from a common epoxyamide intermediate. researchgate.net This strategy allows for the systematic modification of different parts of the molecule, facilitating the exploration of structure-activity relationships (SAR). researchgate.net

Furthermore, the development of one-pot multicomponent reactions represents a highly efficient approach to the synthesis of substituted benzamides. mdpi.com These reactions, in which three or more reactants are combined in a single operation to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

The table below summarizes some of the novel synthetic methodologies being explored for the synthesis of benzamide derivatives.

Methodology Description Advantages Reference
Metal-Catalyzed Cross-CouplingUse of transition metals like palladium to facilitate the formation of the amide bond.Milder reaction conditions, greater functional group tolerance. acs.org
Diversity-Oriented Synthesis (DOS)Generation of libraries of structurally diverse molecules from a common intermediate.Exploration of a wider chemical space, increased probability of finding novel bioactivities. nih.govnih.gov
One-Pot Multicomponent ReactionsCombination of three or more reactants in a single step to form a complex product.High atom economy, reduced waste, simplified purification. mdpi.com

Advancements in Computational Drug Design and Predictive Modeling

Computational drug design has become an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of drug candidates. mdpi.comtandfonline.com For benzamide scaffolds, computational approaches can be used to predict their binding affinity to specific biological targets, optimize their pharmacokinetic properties, and identify potential off-target effects.

One of the key applications of computational modeling is in the prediction of bioactivity. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of benzamide derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. youtube.com Machine learning and deep learning algorithms are increasingly being used to build more accurate and predictive QSAR models. mdpi.commdpi.com

Molecular docking is another powerful computational technique that can be used to study the interactions between benzamide derivatives and their biological targets at the molecular level. mdpi.comtandfonline.com By predicting the binding mode of a ligand to a protein, docking can provide valuable insights into the structural basis of activity and guide the design of more potent and selective inhibitors. nih.gov For example, docking studies have been used to understand the binding of benzamide derivatives to the sigma-1 receptor, revealing key interactions that contribute to their affinity. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions, taking into account the flexibility of both the ligand and the protein. mdpi.comtandfonline.com MD simulations can be used to calculate the binding free energy of a ligand, providing a more accurate prediction of its affinity.

The table below highlights some of the key computational approaches used in the design of benzamide derivatives.

Computational Method Application Information Gained Reference
QSARPredicting the biological activity of virtual compounds.Correlation between chemical structure and biological activity. nih.gov
Molecular DockingPredicting the binding mode of a ligand to a protein.Structural basis of activity, key interactions. nih.gov
Molecular DynamicsSimulating the dynamic behavior of the ligand-protein complex.Binding free energy, conformational changes upon binding. mdpi.com

Expanding the Scope of Chemical Probe Applications

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. youtube.com Benzamide derivatives, with their tunable pharmacological properties and synthetic accessibility, are well-suited for the development of chemical probes. nih.gov These probes can be used to identify the targets of bioactive compounds, elucidate the mechanism of action of drugs, and validate new drug targets. youtube.com

One important application of benzamide-based chemical probes is in photoaffinity labeling. nih.gov In this technique, a photoreactive group is incorporated into the benzamide scaffold. Upon irradiation with UV light, the photoreactive group forms a covalent bond with the target protein, allowing for its identification and characterization. nih.gov This approach has been used to develop photoreactive probes for histone deacetylases (HDACs), a class of enzymes that are important targets in cancer therapy. nih.gov

Another emerging application of chemical probes is in the development of fluorescent probes for the detection of biologically important molecules. acs.org For example, fluorescent probes based on the benzamide scaffold could be designed to detect specific enzymes or signaling molecules in living cells, providing a powerful tool for studying cellular processes in real-time.

The development of activity-based probes (ABPs) and affinity-based probes (AfBPs) represents another exciting frontier. rsc.org These probes are designed to covalently modify the active site of a specific enzyme or bind with high affinity to a target protein, respectively, enabling their detection and quantification in complex biological samples. rsc.org

The table below provides an overview of the different types of chemical probes and their applications.

Probe Type Mechanism of Action Application Reference
Photoaffinity ProbesCovalent modification of the target protein upon UV irradiation.Target identification and validation. nih.gov
Fluorescent ProbesEmission of light upon binding to a specific target or in response to a specific biological event.Real-time imaging of cellular processes. acs.org
Activity-Based Probes (ABPs)Covalent modification of the active site of a specific enzyme.Enzyme profiling and inhibitor screening. rsc.org
Affinity-Based Probes (AfBPs)High-affinity binding to a target protein.Target engagement studies and proteomics. rsc.org

Identification of Underexplored Biological Targets for Benzamide Derivatives

While benzamide derivatives have been successfully developed as drugs for a variety of targets, there remains a vast and largely unexplored landscape of biological targets that could be modulated by this versatile scaffold. The identification of these new targets is a key challenge and a major opportunity for future drug discovery efforts.

One strategy for identifying new targets is through phenotypic screening, in which libraries of benzamide derivatives are screened for their ability to produce a desired biological effect in a cell-based or whole-organism assay. The active compounds can then be used as starting points for target identification studies.

Another approach is to use computational methods to predict new targets for existing benzamide derivatives. This can be done by screening a database of protein structures against a library of benzamide compounds using molecular docking or by using machine learning algorithms to predict protein-ligand interactions.

Some of the underexplored biological targets that have recently emerged for benzamide derivatives include:

Poly(ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a key enzyme involved in DNA damage repair, and its inhibition has been shown to be an effective strategy for the treatment of certain types of cancer. nih.gov Novel benzamide derivatives have been identified as potent PARP-1 inhibitors with significant anticancer activity. nih.gov

Sigma-1 Receptor (S1R): The S1R is a unique ligand-operated molecular chaperone that has emerged as a promising drug target for the treatment of central nervous system (CNS) disorders. nih.govmdpi.com Benzamide derivatives have been developed as S1R agonists with neuroprotective and anti-inflammatory properties. nih.govmdpi.com

Carbonic Anhydrases: These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic potential in a range of diseases. Benzoylthioureido benzenesulfonamide derivatives have been designed as carbonic anhydrase inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key target in cancer therapy, and benzamide and benzamidine derivatives have been synthesized as mimics of known EGFR inhibitors. nih.gov

The table below lists some of the underexplored biological targets for benzamide derivatives and their therapeutic potential.

Biological Target Therapeutic Area Reference
PARP-1Cancer nih.gov
Sigma-1 ReceptorCNS Disorders nih.govmdpi.com
Carbonic AnhydrasesVarious nih.gov
EGFR Tyrosine KinaseCancer nih.gov

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The future of benzamide research will be driven by interdisciplinary collaborations that bridge the gap between chemical biology and medicinal chemistry. By combining the tools and techniques of these two fields, researchers can gain a deeper understanding of the biological effects of benzamide derivatives and accelerate the development of new drugs.

Chemical biology approaches, such as the use of chemical probes and proteomics, can be used to identify the targets of benzamide derivatives and elucidate their mechanism of action. This information can then be used to guide the design of more potent and selective compounds in medicinal chemistry.

Medicinal chemistry, in turn, can provide the synthetic tools and expertise needed to create novel benzamide derivatives with improved pharmacological properties. The iterative cycle of design, synthesis, and biological evaluation is at the heart of the drug discovery process.

An example of a successful interdisciplinary approach is the development of Proteolysis Targeting Chimeras (PROTACs) based on benzamide-type ligands. nih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov This innovative approach to drug discovery requires a deep understanding of both the chemistry of the benzamide ligand and the biology of the ubiquitin-proteasome system.

The integration of computational and experimental approaches is another key aspect of modern drug discovery. nih.gov Computational models can be used to generate hypotheses that can then be tested experimentally, while experimental data can be used to refine and validate the computational models. This synergistic approach can significantly accelerate the drug discovery process and increase the probability of success.

常见问题

Q. What are the recommended synthetic routes for 3-Amino-N-(2,5-dimethoxyphenyl)benzamide, and how can reaction conditions be optimized?

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm methoxy (-OCH₃) and amino (-NH₂) proton environments (δ 3.7–3.9 ppm for OCH₃; δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 287.1) and fragmentation patterns .
  • Melting Point Analysis : Compare observed mp (e.g., 180–185°C) with literature values to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
  • Conduct reactions in a fume hood to prevent inhalation of vapors .
  • Store at 0–6°C if hygroscopic, and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties, and what experimental validations are required?

  • Methodological Answer :
  • LogP/LogD Prediction : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ≈ 1.47). Validate experimentally via shake-flask HPLC .

  • pKa Prediction : Computational tools (e.g., SPARC) estimate amino group pKa ≈ 11.8. Confirm via potentiometric titration .

    • Data Table :
PropertyPredicted ValueExperimental Value
LogP1.471.45–1.50 (HPLC)
pKa (amino group)11.9311.8–12.1

Q. What strategies are effective in studying biological activity, particularly enzyme inhibition?

  • Methodological Answer :
  • Enzyme Assays : Test inhibitory activity against PARP-1 or matrix metalloproteinases (MMPs) using fluorogenic substrates. For example, measure IC₅₀ via dose-response curves (0.1–100 µM) .
  • Cellular Uptake : Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track intracellular accumulation .

Q. How do structural modifications (e.g., methoxy/amino groups) affect interactions with biological targets?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., 3-amino-N-(3,4-dimethoxyphenyl)benzamide) and compare binding affinities via SPR or ITC. For example, replacing 2,5-dimethoxy with 3,4-dimethoxy increases MMP-9 inhibition by 40% .

Q. What advanced techniques resolve conflicting data in metabolic stability studies?

  • Methodological Answer :
  • High-Resolution MS/MS : Identify metabolites using accurate mass (<5 ppm error) and fragmentation patterns .
  • Isotopic Labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in hepatocyte incubations .

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